molecular formula C7H16N2 B3056779 (3-Methylcyclohexyl)hydrazine CAS No. 741249-15-0

(3-Methylcyclohexyl)hydrazine

Cat. No.: B3056779
CAS No.: 741249-15-0
M. Wt: 128.22 g/mol
InChI Key: ONJOXLOHKQZNPH-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)hydrazine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)hydrazine can be synthesized through the reaction of 3-methylcyclohexanone with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:

3-Methylcyclohexanone+Hydrazine HydrateThis compound+Water\text{3-Methylcyclohexanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 3-Methylcyclohexanone+Hydrazine Hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(3-Methylcyclohexyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine functional group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Cyclohexylhydrazine: Similar structure but lacks the methyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexane ring.

    Benzylhydrazine: Contains a benzyl group instead of a cyclohexane ring.

Uniqueness: (3-Methylcyclohexyl)hydrazine is unique due to the presence of both a methyl group and a cyclohexane ring, which can influence its reactivity and biological activity. The methyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

(3-methylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-2-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOXLOHKQZNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602684
Record name (3-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741249-15-0
Record name (3-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylcyclohexyl)hydrazine
Reactant of Route 2
(3-Methylcyclohexyl)hydrazine
Reactant of Route 3
(3-Methylcyclohexyl)hydrazine
Reactant of Route 4
(3-Methylcyclohexyl)hydrazine
Reactant of Route 5
(3-Methylcyclohexyl)hydrazine
Reactant of Route 6
(3-Methylcyclohexyl)hydrazine

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